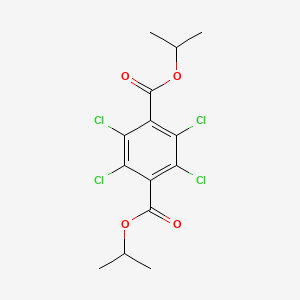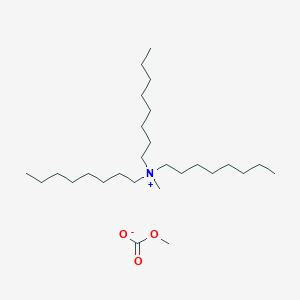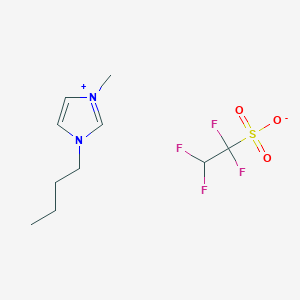
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyphenylmagnesium bromide (2-PPB) is a reagent used in organic synthesis and in the laboratory. It is a Grignard reagent, which is a type of organometallic compound used as a nucleophile in synthetic organic chemistry. 2-PPB is a colorless liquid which is soluble in most organic solvents, and is relatively stable under normal laboratory conditions. It is used in a variety of reactions, including the synthesis of aldehydes, ketones, and other organic compounds.
Applications De Recherche Scientifique
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is used in a variety of scientific research applications, including the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds, as well as in the synthesis of polymers and other materials. Additionally, 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mécanisme D'action
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles such as aldehydes and ketones. The reaction occurs when the nucleophile attacks the electrophile, resulting in the formation of a new bond between the two. This reaction is known as a nucleophilic addition reaction.
Biochemical and Physiological Effects
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is not known to have any significant biochemical or physiological effects. It is a relatively stable compound under normal laboratory conditions, and is not known to be toxic or hazardous.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments is its versatility. It can be used in a variety of reactions, including the synthesis of aldehydes, ketones, and other organic compounds. Additionally, it is relatively stable under normal laboratory conditions, and is not known to be toxic or hazardous.
However, there are some limitations to using 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments. For example, it is not very soluble in water, and so it must be used in an organic solvent such as THF. Additionally, it is not very reactive at room temperature, and so it must be heated to higher temperatures in order to facilitate the reaction.
Orientations Futures
There are a number of potential future directions for the use of 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments. For example, it could be used in the synthesis of new materials, such as polymers or nanomaterials. Additionally, it could be used in the synthesis of new pharmaceuticals and other bioactive compounds. Furthermore, it could be used in the synthesis of fluorescent dyes and other fluorescent compounds. Finally, it could be used in the synthesis of new catalysts for organic synthesis and other chemical reactions.
Méthodes De Synthèse
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is typically synthesized by the reaction of phenol and magnesium bromide in tetrahydrofuran (THF). This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out at room temperature, and the product is typically distilled off as a colorless liquid.
Propriétés
IUPAC Name |
magnesium;phenoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBKIAQFISRRR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenylmagnesium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)




![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)





![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)

